3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid
CAS No.: 883549-98-2
Cat. No.: VC14742411
Molecular Formula: C21H25F3N2O3
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883549-98-2 |
|---|---|
| Molecular Formula | C21H25F3N2O3 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 3,4-dimethyl-6-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H25F3N2O3/c1-13-10-17(18(20(28)29)11-14(13)2)19(27)26-8-6-25(7-9-26)16-5-3-4-15(12-16)21(22,23)24/h3-5,12,17-18H,6-11H2,1-2H3,(H,28,29) |
| Standard InChI Key | FNGBPKJQMVTSTN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(CC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C |
Introduction
3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring, a piperazine moiety, and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis methods. These processes require precise control over reaction conditions to achieve high yields and purity of the final product. Common steps may include condensation reactions, ring formations, and functional group modifications.
Biological Activity and Potential Applications
Compounds with similar structures have shown significant biological activities, including interactions with various biological targets. The trifluoromethyl group and piperazine moiety in this compound are expected to enhance its lipophilicity and interaction with biological targets, making it a promising candidate for drug development.
| Compound Feature | Biological Activity |
|---|---|
| Cyclohexene Ring | Provides structural flexibility for modifications |
| Piperazine Moiety | Enhances interaction with biological targets |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
Research Findings and Future Directions
While specific biological activities of 3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid require further investigation, its unique structure suggests potential as a template for synthesizing other biologically active compounds. In vitro and in vivo studies are necessary to fully understand its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Other compounds featuring piperazine and trifluoromethyl groups have shown diverse biological activities, such as antidepressant and anticancer properties. The combination of these groups with a cyclohexene ring in this compound offers a distinct profile that could lead to novel therapeutic agents.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)piperazine | Piperazine ring with fluorine substitution | Antidepressant |
| 2-(trifluoromethyl)-N-(pyridinyl)piperazine | Piperazine with pyridine ring | Anticancer |
| N,N-dimethylpiperazine | Simple piperazine derivative | Antimicrobial |
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